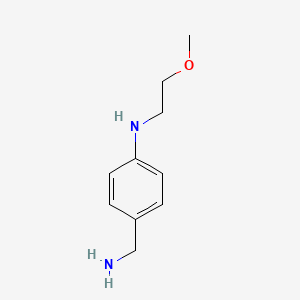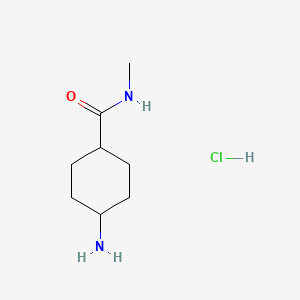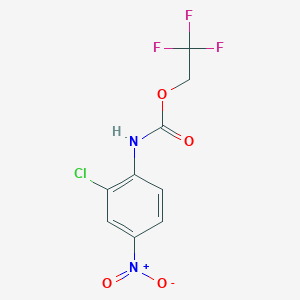
1,4-Difluoro-2-trifluoromethanesulfonylbenzene
Overview
Description
1,4-Difluoro-2-trifluoromethanesulfonylbenzene is a chemical compound with the molecular formula C7H3F5O2S . It has a molecular weight of 246.16 . This compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H3F5O2S/c8-4-1-2-5(9)6(3-4)15(13,14)7(10,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Catalytic Activity and Synthesis Applications
Lewis Acid Catalysis : Scandium trifluoromethanesulfonate, a related compound, has demonstrated exceptional catalytic activity in acylation reactions of alcohols with acid anhydrides, highlighting its utility in esterification processes and selective macrolactonization of omega-hydroxy carboxylic acids. This example underscores the potential utility of 1,4-Difluoro-2-trifluoromethanesulfonylbenzene in similar catalytic applications due to the relevance of trifluoromethanesulfonyl groups in facilitating reactions under mild conditions (Ishihara et al., 1996).
Electrophilic Fluorination : The solvent properties of trifluoromethanesulfonic acid have been exploited for the direct elemental fluorination of aromatics, leading to compounds like 1,4-difluorobenzene. This demonstrates the potential for using this compound in electrophilic fluorination reactions to introduce fluorine atoms into aromatic compounds, enhancing their properties for various applications (Coe et al., 1998).
Environmental Remediation : Compounds with trifluoromethanesulfonyl groups have been studied for their effectiveness in the heat-activated persulfate oxidation of perfluoroalkyl substances, indicating potential applications in environmental remediation and pollution control (Park et al., 2016).
Synthetic Transformations : The versatility of vinyl and aryl triflates in cross-coupling reactions and their superior selectivity in reactions like the Heck reaction highlight the potential of this compound in facilitating complex synthetic transformations, contributing to advancements in natural product synthesis and material science (Ritter, 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,4-difluoro-2-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-4-1-2-5(9)6(3-4)15(13,14)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGUTGNHMZPRDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1520293.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)

![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![(E)-butyl[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]azanium bromide](/img/structure/B1520301.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)
![2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1520303.png)



